molecular formula C16H13FN4OS B2944588 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207061-43-5

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2944588
M. Wt: 328.37
InChI Key: UKGFVBFKQUIOIQ-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzo[d]thiazole ring, a pyrazole ring, and a carboxamide group. The benzo[d]thiazole and pyrazole rings are aromatic, which means they are stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, which could be important for its interaction with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c1-4-7-21-12-6-5-11(17)8-13(12)23-16(21)19-15(22)14-10(2)9-18-20(14)3/h1,5-6,8-9H,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGFVBFKQUIOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide

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